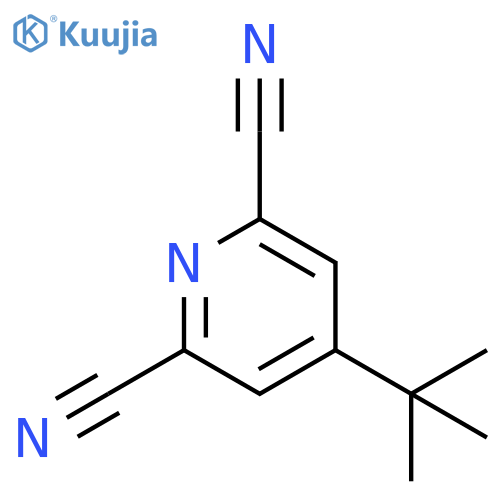Cas no 141920-17-4 (4-tert-butylpyridine-2,6-dicarbonitrile)

141920-17-4 structure
商品名:4-tert-butylpyridine-2,6-dicarbonitrile
CAS番号:141920-17-4
MF:C11H11N3
メガワット:185.225141763687
CID:4597741
4-tert-butylpyridine-2,6-dicarbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-tert-butylpyridine-2,6-dicarbonitrile
-
- インチ: 1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3
- InChIKey: ORAHYPJJQPOIHL-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)=NC(C#N)=CC(C(C)(C)C)=C1
4-tert-butylpyridine-2,6-dicarbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6479303-0.25g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 0.25g |
$666.0 | 2023-07-10 | |
| Enamine | EN300-6479303-1.0g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 1.0g |
$1343.0 | 2023-07-10 | |
| Enamine | EN300-6479303-2.5g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 2.5g |
$2631.0 | 2023-07-10 | |
| Enamine | EN300-6479303-5.0g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 5.0g |
$3894.0 | 2023-07-10 | |
| Aaron | AR01EKGP-100mg |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 100mg |
$666.00 | 2023-12-16 | |
| 1PlusChem | 1P01EK8D-2.5g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 2.5g |
$3314.00 | 2024-06-20 | |
| Aaron | AR01EKGP-250mg |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 250mg |
$941.00 | 2023-12-16 | |
| 1PlusChem | 1P01EK8D-10g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 10g |
$7199.00 | 2023-12-21 | |
| A2B Chem LLC | AX58221-500mg |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 500mg |
$1137.00 | 2024-01-04 | |
| Aaron | AR01EKGP-50mg |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 50mg |
$454.00 | 2023-12-16 |
4-tert-butylpyridine-2,6-dicarbonitrile 関連文献
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
141920-17-4 (4-tert-butylpyridine-2,6-dicarbonitrile) 関連製品
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
